molecular formula C6H6Cl2N2 B591706 (4,6-Dichloropyridin-3-YL)methanamine CAS No. 1060815-57-7

(4,6-Dichloropyridin-3-YL)methanamine

Cat. No. B591706
M. Wt: 177.028
InChI Key: JFGSACPJTUATFY-UHFFFAOYSA-N
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Description

“(4,6-Dichloropyridin-3-YL)methanamine” is a chemical compound with the molecular formula C6H6Cl2N2 . It is used in the field of chemistry as a reagent .

Scientific Research Applications

Synthesis of Schiff Bases

A series of novel Schiff bases of 3-aminomethyl pyridine, including compounds related to (4,6-Dichloropyridin-3-yl)methanamine, were synthesized through condensation reaction with various substituted aryl aldehydes/ketones. These compounds were screened for anticonvulsant activity and showed potential as seizure protection agents, with five compounds emerging as the most active in the series (Pandey & Srivastava, 2011).

Synthesis of NCN′ and PCN Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

Photocytotoxicity and Imaging Applications

Iron(III) Catecholates for Cellular Imaging

Iron(III) complexes, including derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and examined for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging applications (Basu et al., 2014).

Photo-induced Oxidation of Fe(II) Complexes

The photochemistry of Fe(II) complexes based on 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine was investigated. Under UV or visible irradiation, the complexes underwent outer sphere electron transfer to produce superoxide radical anion and the complexes in the Fe(III) redox state, indicating potential applications in photo-induced oxidation processes (Draksharapu et al., 2012).

Catalytic and Anticancer Activities

Diiron(III) Complexes as Methane Monooxygenase Models

Diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, were studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation of cyclohexane and adamantane, showing potential for catalytic applications (Sankaralingam & Palaniandavar, 2014).

Anticancer Activity of Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).

properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSACPJTUATFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dichloropyridin-3-YL)methanamine

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